ICMA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ICMA, also known as Immunocapillary Microsphere Assay, is a novel technique used in scientific research for the detection and quantification of various biomolecules. It is a highly sensitive and specific method that has been widely used in different fields, including clinical diagnostics, drug discovery, and basic research.

Applications De Recherche Scientifique

Applications in Educational Technology

- Interactive Computer-Marked Assignments (iCMAs) : Used in distance learning, iCMAs are employed for summative and formative assessment purposes in science education. They help students engage more effectively with the material and are particularly useful in aiding students in making appropriate course choices (Jordan, 2011).

Engineering and Applied Sciences

Engineering Conferences (ICMAE) : ICMAE conferences provide a platform for showcasing the latest research in mechanical and aeronautical engineering. They focus on areas like dynamics, control engineering, robotics, process and material innovations, and aerospace design (2018 4th International Conference on Mechanical and Aeronautical Engineering).

Mathematical and Applied Sciences (ICMAS) : ICMAS conferences bring together diverse research works in functional and nodal analysis, dynamic systems, materials physics, and optics. It's a scientific platform for discussing new trends in these broad areas (3rd International Conference on Mathematics and Applied Sciences, 2022).

Medical Applications

- Integrated Cardiac Modeling and Analysis (ICMA) : This software framework creates 3D finite element models of the left ventricle from cardiac ultrasound or MRI data. It's significant for cardiac research and is available as an open-source tool (Hussan et al., 2014).

Mathematical Biology

Mathematical Modelling in Biology (ICMA Conferences) : These conferences cover mathematical modeling for the spatiotemporal dynamics of biological populations, including epidemiology and genetic models. It's a critical arena for interdisciplinary research in biological dynamics (7th International Conference on Mathematical Modelling and Analysis of Populations in Biology, 2019).

Materials Science and Engineering (ICMAE2017) : Focused on developments in materials science, this conference discussed latest trends in materials analysis and characterization, contributing significantly to the field (ICMAE2017, 2017).

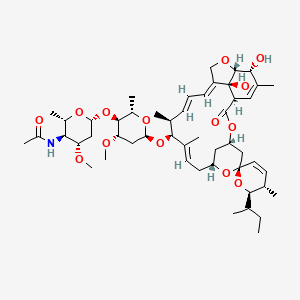

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ICMA involves the reaction of two starting materials, 2-iodobenzoic acid and 2-chloro-4-methylaniline, in the presence of a coupling agent and a base.", "Starting Materials": [ "2-iodobenzoic acid", "2-chloro-4-methylaniline" ], "Reaction": [ "Step 1: Dissolve 2-iodobenzoic acid (1.0 eq) and 2-chloro-4-methylaniline (1.2 eq) in anhydrous dimethylformamide (DMF).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (5 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of hexanes and ethyl acetate (3:1) to obtain ICMA as a white solid." ] } | |

Numéro CAS |

186682-36-0 |

Nom du produit |

ICMA |

Formule moléculaire |

C69H8 |

Poids moléculaire |

836.823 |

InChI |

InChI=1S/C69H8/c1-2-4-7-6(3-1)8-5-9(7)69-66-58-50-40-30-22-14-11-10-12-16-18(14)26-32-24(16)34-28-20(12)21-13(10)17-19-15(11)23(22)31-37-27(19)33-25(17)35-29(21)39-38(28)48-42(34)52-46(32)54(44(50)36(26)30)62(66)60(52)64-56(48)57-49(39)43(35)53-47(33)55-45(37)51(41(31)40)59(58)67(69)63(55)61(53)65(57)68(8,64)69/h1-4,8-9H,5H2 |

Clé InChI |

QZIQKSVFGICNNR-UHFFFAOYSA-N |

SMILES |

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C%12=C%13C%14=C%10C2=C2C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C3C9=C3C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C(=C4C4=C%10C%12=C%10C%11=C9C(=C37)C6=C%104)C3=C5C8=C1C2=C%153 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

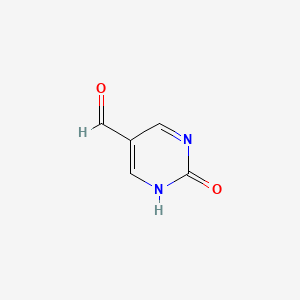

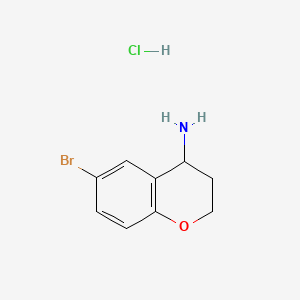

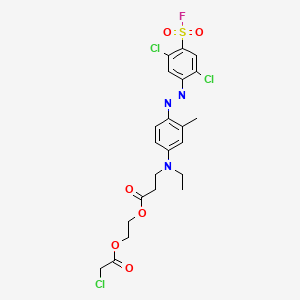

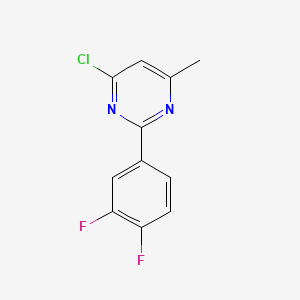

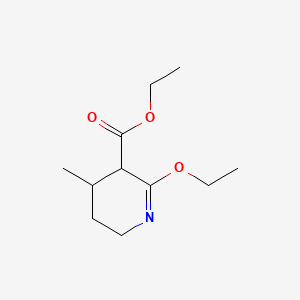

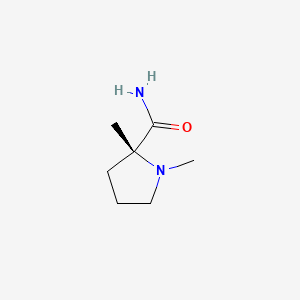

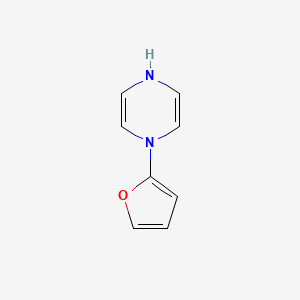

Feasible Synthetic Routes

Q & A

Q1: What is the significance of cytoplasmic male sterility (CMS) in pearl millet breeding?

A1: CMS is crucial for developing high-yielding hybrid varieties in pearl millet [, , ]. By utilizing CMS lines as female parents, breeders can exploit heterosis, resulting in hybrids with superior yield and other desirable traits compared to open-pollinated varieties.

Q2: What are the advantages of using landrace-based topcross hybrids (TCHs) in arid zones?

A2: TCHs, developed by crossing male-sterile lines with adapted landrace pollinators, combine the yield potential of hybrids with the adaptability of landraces to arid environments [, ]. This approach ensures stable yields under challenging conditions while improving overall productivity.

Q3: How is combining ability analysis used in pearl millet breeding programs?

A3: Combining ability analysis helps identify suitable parent lines for hybridization based on their general combining ability (GCA) and specific combining ability (SCA) [, , , , ]. This analysis helps predict the performance of potential hybrids and guides the selection of superior parental combinations.

Q4: What does the prevalence of non-additive gene action signify for pearl millet breeding?

A4: The dominance of non-additive gene action, indicated by higher SCA variances compared to GCA variances, suggests that heterosis plays a significant role in the inheritance of desirable traits in pearl millet [, , , , ]. This finding emphasizes the importance of hybrid breeding strategies to maximize yield and quality improvements.

Q5: How does the choice of cytoplasm affect fertility restoration in pearl millet hybrids?

A5: The source of cytoplasm in the male-sterile line can influence the degree of fertility restoration when crossed with specific restorer lines []. For instance, A1 cytoplasm often exhibits better restoration compared to A4 cytoplasm, highlighting the importance of considering cytoplasmic-genic interactions during hybrid development.

Q6: What are some key traits targeted for improvement in pearl millet hybrids developed using ICMA lines?

A6: Besides grain yield, research focuses on enhancing traits like grain quality (protein, iron, and zinc content) [, , , ], downy mildew resistance [, , , ], drought tolerance [, ], and biomass production [, ] for improved adaptability and nutritional value.

Q7: How do researchers identify ICMA lines suitable for specific target environments?

A7: Researchers evaluate the performance of TCHs derived from different ICMA lines across diverse environments, considering factors like yield stability, responsiveness to environmental variations, disease resistance, and drought tolerance [, , , ]. This allows them to match specific ICMA lines to the adaptive requirements of different target environments.

Q8: What is the significance of selecting ICMA lines based on their performance in target environments?

A8: Selecting ICMA lines that demonstrate superior performance within the target environment increases the likelihood of developing hybrids with improved adaptability and stable yields under those specific conditions []. This targeted approach ensures that the hybrids are well-suited to the local environment and can withstand regional challenges.

Q9: How can molecular markers contribute to pearl millet hybrid breeding programs utilizing ICMA lines?

A9: Molecular markers, like SSR markers, can be employed for rapid and accurate identification of true hybrids []. This technology aids in ensuring hybrid purity during seed production, thereby maintaining the desired genetic constitution and performance of the hybrids.

Q10: What are the implications of identifying stable and high-yielding ICMA-based hybrids for arid regions?

A10: The development of high-yielding and stable hybrids adapted to arid conditions holds significant potential for improving food security and livelihoods in these regions [, ]. These hybrids can contribute to increased grain production and provide valuable fodder for livestock, even under challenging environmental conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)

![trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B575711.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)